molecular formula C16H15IN2O2 B14819304 N'-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-iodobenzohydrazide

N'-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-iodobenzohydrazide

Cat. No.: B14819304
M. Wt: 394.21 g/mol
InChI Key: GCUZAJGARKTMMI-OBGWFSINSA-N
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Description

N’-[1-(4-hydroxyphenyl)propylidene]-2-iodobenzohydrazide is a chemical compound with the molecular formula C16H15IN2O2 It is known for its unique structure, which includes an iodine atom and a hydrazide functional group

Properties

Molecular Formula

C16H15IN2O2

Molecular Weight

394.21 g/mol

IUPAC Name

N-[(E)-1-(4-hydroxyphenyl)propylideneamino]-2-iodobenzamide

InChI

InChI=1S/C16H15IN2O2/c1-2-15(11-7-9-12(20)10-8-11)18-19-16(21)13-5-3-4-6-14(13)17/h3-10,20H,2H2,1H3,(H,19,21)/b18-15+

InChI Key

GCUZAJGARKTMMI-OBGWFSINSA-N

Isomeric SMILES

CC/C(=N\NC(=O)C1=CC=CC=C1I)/C2=CC=C(C=C2)O

Canonical SMILES

CCC(=NNC(=O)C1=CC=CC=C1I)C2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-hydroxyphenyl)propylidene]-2-iodobenzohydrazide typically involves the condensation reaction between 4-hydroxypropiophenone and 2-iodobenzohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as glacial acetic acid, and an organic solvent like ethanol. The mixture is heated under reflux conditions to facilitate the reaction, and the product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[1-(4-hydroxyphenyl)propylidene]-2-iodobenzohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-hydroxyphenyl)propylidene]-2-iodobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxyacetophenone.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of azides or thiol-substituted derivatives.

Scientific Research Applications

N’-[1-(4-hydroxyphenyl)propylidene]-2-iodobenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[1-(4-hydroxyphenyl)propylidene]-2-iodobenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazide group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to specific targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-1-(4-hydroxyphenyl)propylidene]-2-iodobenzohydrazide
  • N’-[(E)-1-(4-hydroxyphenyl)propylidene]-2-fluorobenzohydrazide
  • N’-[(E)-1-(4-hydroxyphenyl)propylidene]-2-chlorobenzohydrazide

Uniqueness

N’-[1-(4-hydroxyphenyl)propylidene]-2-iodobenzohydrazide is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher molecular weight and the ability to form halogen bonds. These properties can enhance the compound’s reactivity and binding affinity compared to its fluorine or chlorine analogs .

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